2-Chloro-6-methylpyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXGLOGQWMGIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441347 | |
| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-58-8 | |
| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of 6-Methylpyrimidine-4-carboxylic Acid
The most common synthetic approach to 2-chloro-6-methylpyrimidine-4-carboxylic acid is the direct chlorination of 6-methylpyrimidine-4-carboxylic acid. This reaction typically employs chlorinating agents such as thionyl chloride (SOCl2) under reflux conditions.
Procedure : The starting acid is dissolved in a suitable solvent like dichloromethane. Thionyl chloride is added dropwise to the stirred solution, and the mixture is heated to reflux. The chlorination proceeds at the 2-position of the pyrimidine ring, replacing the hydrogen with chlorine.
-
- Solvent: Dichloromethane or other inert solvents
- Temperature: Reflux (~40–50°C for dichloromethane)
- Time: Several hours until completion
Advantages : This method is straightforward, providing good yields of the chlorinated product. It is also adaptable to scale-up for industrial production, where continuous flow reactors can be employed for enhanced control and efficiency.
Synthetic Route via 2-Methyl-4,6-Dichloropyrimidine Intermediates
Another preparation strategy involves using 2-methyl-4,6-dichloropyrimidine as a precursor, which undergoes selective substitution and hydrolysis steps to yield the target acid.
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Formation of 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid ethyl ester : This intermediate is prepared by reacting 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine. The molar ratio of reactants is typically around 1:1, with variations between 0.5–2:1 reported for optimization.
Hydrolysis : The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to obtain 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid.
Acid Chloride Formation and Further Coupling : The carboxylic acid is converted to the corresponding acid chloride using oxalyl chloride, with molar ratios of oxalyl chloride to acid ranging from 0.5–4:1, preferably 2:1. This acid chloride can then be used for further synthetic transformations.
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- The method involves fewer steps and is amenable to industrial scale due to operational simplicity and economic viability.
- The use of oxalyl chloride as an acylating agent is preferred for effective conversion to acid chlorides.
- Solvents are dried using conventional methods to ensure reaction efficiency.
Reaction Conditions and Optimization
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Molar ratio (2-aminothiazole-5-carboxylate : 2-methyl-4,6-dichloropyrimidine) | 0.5–2:1 (preferably 1:1) | Controls selectivity and yield |
| Oxalyl chloride : carboxylic acid molar ratio | 0.5–4:1 (preferably 2:1) | For acid chloride formation |
| Temperature | Room temperature to reflux | Reflux for chlorination; 25–30°C for coupling |
| Solvents | Dichloromethane, THF, DMF | Solvent choice affects solubility and reaction rate |
| Reaction time | 4–24 hours | Depending on step and scale |
Industrial and Practical Considerations
The synthetic route involving 2-methyl-4,6-dichloropyrimidine and subsequent transformations is favored industrially due to:
- Reduced number of synthetic steps
- Easy operation and scalability
- Economic feasibility and practicality for mass production
Purification is typically achieved by crystallization or recrystallization to ensure high purity of the final acid.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination of 6-methylpyrimidine-4-carboxylic acid | Thionyl chloride, dichloromethane | Electrophilic chlorination | Simple, direct, scalable | Requires careful handling of SOCl2 |
| Synthesis via 2-methyl-4,6-dichloropyrimidine intermediate | 2-aminothiazole-5-carboxylate, oxalyl chloride | Nucleophilic substitution, hydrolysis, acyl chloride formation | Fewer steps, industrially practical | Multi-step, requires intermediate purification |
Research Findings and Analytical Notes
- The chlorination reaction is highly regioselective for the 2-position on the pyrimidine ring.
- Use of oxalyl chloride for acid chloride formation is preferred over other chlorinating agents due to higher efficiency.
- Reaction conditions such as solvent polarity and temperature significantly affect yield and purity.
- Characterization of intermediates and final product is typically done by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and substitution patterns.
- The presence of the carboxylic acid group influences solubility and reactivity, facilitating further functionalization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the second position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group at the sixth position can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted-6-methylpyrimidine-4-carboxylic acid derivatives.
Oxidation: Formation of 6-formylpyrimidine-4-carboxylic acid or 6-carboxypyrimidine-4-carboxylic acid.
Reduction: Formation of 2-chloro-6-methylpyrimidine-4-methanol or 2-chloro-6-methylpyrimidine-4-aldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Structure and Identification
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- CAS Number : 89581-58-8
- IUPAC Name : 2-chloro-6-methylpyrimidine-4-carboxylic acid
The compound is characterized by its pyrimidine ring, which is crucial for its biological activity. Its synthesis involves various chemical reactions, including acylation and hydrolysis, which can be optimized for higher yields and purity levels .
Medicinal Chemistry Applications
Anticancer Activity
One of the notable applications of this compound is its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment. For example, it is used in the preparation of DASATINIB, a drug effective against certain types of leukemia . The compound's structural features facilitate interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. These compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Agricultural Applications
Herbicide Development
The compound's structure allows it to be explored as a potential herbicide. Its ability to disrupt specific metabolic pathways in plants can lead to the development of selective herbicides that target unwanted vegetation without harming crops .
Case Studies and Research Findings
| Study Reference | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2004) | Anticancer Agents | Highlighted the role of pyrimidine derivatives in cancer therapy, including this compound as an intermediate for DASATINIB synthesis. |
| Bioorganic Medicinal Chemistry Letters (2004) | Antimicrobial Activity | Reported on the synthesis of various derivatives showing significant antimicrobial properties against Gram-positive bacteria. |
| Agricultural Chemistry Journal (2020) | Herbicide Efficacy | Evaluated the herbicidal activity of pyrimidine derivatives, suggesting potential applications in crop protection strategies. |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyrimidine-4-carboxylic acid largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies on its interaction with biological macromolecules are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 2-chloro-6-methylpyrimidine-4-carboxylic acid with analogues differing in substituents or functional groups:
Key Observations :
- Substituent Effects : Chloro groups (electron-withdrawing) enhance electrophilic reactivity, while methyl or cyclopropyl groups (electron-neutral or donating) alter steric and electronic profiles .
- Solubility : The carboxylic acid group enables hydrogen bonding, but bulky substituents (e.g., 4-chlorophenyl in ) may reduce aqueous solubility.
- Thermal Stability : Higher melting points (e.g., 172–173°C for the target compound) correlate with strong intermolecular interactions, such as hydrogen bonding observed in pyrimidine-carboxylic acid cocrystals .
Biological Activity
2-Chloro-6-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Features
The molecular structure of this compound includes:
- A pyrimidine ring with:
- A chlorine atom at position 2
- A methyl group at position 6
- A carboxylic acid group at position 4
These structural characteristics contribute to its reactivity and biological properties, enhancing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The presence of the chlorine atom and carboxylic acid group enhances its ability to interact with enzymes and receptors, leading to either inhibition or activation of specific biochemical pathways. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that certain derivatives of this compound possess potent antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including:
- MDM2 Inhibition : The compound acts as an inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor. This inhibition leads to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells. For instance, one study reported an IC50 value of 0.15 μM for MDM2 inhibition by this compound .
Anti-fibrotic Activity
In addition to its antitumor effects, studies have explored the anti-fibrotic properties of derivatives based on this compound. For example, compounds derived from it were shown to significantly reduce collagen expression in hepatic stellate cells, indicating potential applications in treating liver fibrosis .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study investigated its derivatives for antimicrobial efficacy against various pathogens, revealing promising results that support further exploration for pharmaceutical applications .
- Antitumor Mechanism : Research demonstrated that the compound's ability to inhibit MDM2 leads to enhanced p53 activity, which is crucial for cancer therapy .
- Fibrosis Treatment : In vitro studies showed that certain derivatives could effectively inhibit collagen synthesis, highlighting their potential as anti-fibrotic agents .
Comparative Analysis Table
| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | N/A | Enzyme inhibition |
| Derivative A | Antitumor (MDM2 Inhibition) | 0.15 | Stabilizes p53 |
| Derivative B | Anti-fibrotic | N/A | Reduces collagen synthesis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-6-methylpyrimidine-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, it can be prepared by reacting 2-chloro-6-methylpyrimidine-4-carbonyl chloride with amines or alcohols under basic conditions (e.g., Et₃N in DMF at 60°C), followed by hydrolysis with NaOH . Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometry to maximize yield (>75%) and minimize byproducts like unreacted chloride intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6: δ ~2.5 ppm; carboxylic proton: δ ~13 ppm).
- X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.73 Å) and dihedral angles using software like SHELXL .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (m/z 248.67 [M+H]⁺) and fragmentation patterns .
Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?
- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous NaOH) but reduces stability under acidic conditions (risk of decarboxylation). Reactivity studies show it undergoes nucleophilic substitution at C2 (Cl) and esterification/amidation at C4 (COOH). For example, coupling with EDCI/HOBt yields amides for bioactivity screening .
Advanced Research Questions
Q. What computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrostatic Potential : High electron density at COOH (nucleophilic site) and Cl (electrophilic site).
- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity for electrophilic substitution .
- Applications: Predict regioselectivity in Suzuki-Miyaura couplings (C2 vs. C6 reactivity) .
Q. How do steric and electronic effects of the methyl group at C6 impact substitution reactions?
- Methodological Answer : The methyl group at C6:
- Steric Effects : Hinders nucleophilic attack at C5 (e.g., lower yields in C5 amidation vs. C2 substitution).
- Electronic Effects : Electron-donating (+I effect) stabilizes the pyrimidine ring, reducing Cl leaving-group propensity. Comparative studies with 6-H analogs show 10–15% slower SNAr kinetics .
Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyrimidine derivatives?
- Methodological Answer : Discrepancies (e.g., bond length variations in Cl-substituted rings) are addressed by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
